Tert-Butyl-(3-Oxo-1,2-oxazinan-4-yl)carbamate

Übersicht

Beschreibung

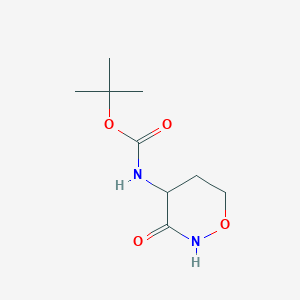

Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate is a chemical compound with the molecular formula C9H16N2O4 . It is used in various chemical reactions and has been the subject of several scientific studies .

Synthesis Analysis

The synthesis of Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate involves several steps. In one method, Boc anhydride (0.8mmol) and ethanol (3.5mL) are added to a dry reaction flask, which is then cooled in an ice bath. A 70% aqueous solution of ammonia (0.6mL) is slowly added to the reaction system. The mixture is stirred at about 0°C for 1 hour, then the reaction mixture is transferred to room temperature and stirred for 18 hours .Molecular Structure Analysis

The molecular structure of Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate is characterized by a five-membered ring in a slightly twisted envelope conformation. The carbonyl group is disordered over two sites on the five-membered ring, with refined occupancies of 0.906 (4) and 0.094 (4) .Chemical Reactions Analysis

Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate has been used in various chemical reactions. For instance, it has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been involved in the ruthenium-catalysed nucleophilic ring-opening of 3-aza-2-oxabicyclic alkenes with alcohols .Physical And Chemical Properties Analysis

Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate has several physical and chemical properties. It has a molecular weight of 117.15 . More detailed information about its physical and chemical properties can be found in databases like PubChem .Wirkmechanismus

The mechanism of action of Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate is not fully understood. However, it is known that Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate is a highly reactive compound and can react with a variety of substrates. Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate can also react with a variety of functional groups, such as amines, carboxylic acids, and alcohols. Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate can also react with a variety of nucleophiles, such as amines, carboxylic acids, and alcohols.

Biochemical and Physiological Effects

The effects of Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate on the biochemical and physiological processes of cells are not fully understood. However, it is known that Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate can act as an inhibitor of several enzymes, such as cytochrome P450 and glutathione S-transferase. In addition, Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate can act as an antioxidant, as it has been shown to reduce the levels of reactive oxygen species in cells. Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate also has the ability to modulate the expression of several genes, including those involved in the regulation of cell growth, differentiation, and apoptosis.

Vorteile Und Einschränkungen Für Laborexperimente

Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate has several advantages as a starting material for laboratory experiments. Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate is a highly reactive compound and can react with a variety of functional groups and substrates. In addition, Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate is a relatively inexpensive compound and is readily available in the laboratory. However, Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate is also a highly reactive compound and can cause unwanted side reactions in some laboratory experiments.

Zukünftige Richtungen

The future of Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate in scientific research is promising. Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate has a wide range of applications in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and other organic materials. In addition, Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate can be used as a starting material for a variety of reactions, such as the Michael addition reaction and the Stetter reaction. Furthermore, Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate can be used as an inhibitor of several enzymes and as an antioxidant. Finally, Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate can be used to modulate the expression of several genes involved in the regulation of cell growth, differentiation, and apoptosis.

Wissenschaftliche Forschungsanwendungen

Synthese und Entwicklung von Arzneimitteln

Diese Verbindung dient als wertvolles Zwischenprodukt bei der Synthese verschiedener Pharmazeutika. Ihre Struktur eignet sich für Modifikationen, die zur Entwicklung neuer Medikamente mit potenziellen antibakteriellen, antifungalen und anticancerogenen Eigenschaften führen können . Insbesondere die tert-Butylgruppe bietet während des Syntheseprozesses einen Schutzmechanismus, der spezifische Reaktionen ermöglicht, ohne empfindliche Teile des Moleküls zu beeinflussen.

Biologische Bewertung

Forscher verwenden diese Verbindung zur biologischen Bewertung aufgrund ihrer Reaktivität und des Vorhandenseins des Oxazinanrings. Sie kann zur Untersuchung von Wechselwirkungen mit biologischen Makromolekülen verwendet werden, was für das Verständnis der Pharmakokinetik und Pharmakodynamik neuer Arzneimittelkandidaten entscheidend ist .

Anticonvulsivum und Analgetikum-Zwischenprodukt

Verbindungen, die dem Tert-Butyl-(3-Oxo-1,2-oxazinan-4-yl)carbamate ähnlich sind, wurden als Zwischenprodukte bei der Synthese von Anticonvulsiva und Analgetika wie Lacosamid identifiziert . Dies unterstreicht ihre Bedeutung bei der Entwicklung von Medikamenten zur Behandlung neurologischer Erkrankungen.

Chemische Zwischenprodukte

Die tert-Butylcarbamategruppe wird häufig in palladiumkatalysierten Reaktionen zur Synthese von N-Boc-geschützten Anilinen verwendet, die für die Herstellung komplexer organischer Moleküle von entscheidender Bedeutung sind. Dies zeigt die Rolle der Verbindung bei der Weiterentwicklung der synthetischen organischen Chemie .

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-(3-oxooxazinan-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O4/c1-9(2,3)15-8(13)10-6-4-5-14-11-7(6)12/h6H,4-5H2,1-3H3,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTFVYHVAGWBHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCONC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1390090.png)

![{[5-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride](/img/structure/B1390091.png)

![[2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride](/img/structure/B1390093.png)

![[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid](/img/structure/B1390095.png)

![Methyl-(6-methyl-2-piperidin-3-yl-5,6,7,8-tetra-hydro-pyrido[4,3-d]pyrimidin-4-yl)-amine diHCl](/img/structure/B1390098.png)

![Potassium 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B1390099.png)

![[4-(Methylsulfonyl)morpholin-2-yl]methylamine hydrochloride](/img/structure/B1390100.png)

![[(3R,4S)-3-methylpyrrolidine-3,4-diyl]dimethanol hydrochloride](/img/structure/B1390101.png)

![3-[(3-Fluorobenzyl)oxy]azetidine hydrochloride](/img/structure/B1390102.png)

![4-(5-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/structure/B1390106.png)

![Ethyl {[amino(imino)methyl]thio}acetate hydrochloride](/img/structure/B1390112.png)